2-Bromo-1-furan-2-yl-ethanone

DFT Calculations Nucleophilic Substitution Reactivity Descriptors

Medicinal chemistry teams often face trade-offs between reactivity and drug-likeness when selecting α-haloketone building blocks. This furan-based bromoacetyl compound resolves both: - **Reactivity advantage**: Computationally lower activation energy for N-alkylation vs 2-bromoacetophenone, enabling milder conditions and fewer by-products in azole synthesis. - **ADME benefit**: log P ~1.108 (nearly 1 unit lower than phenyl analog), directly addressing poor solubility and off-target toxicity in lead optimization. - **IP pathway**: Patented use in antimicrobial synergists (CN107629022A). Available as low-melting solid (mp 34 °C) for R&D to pilot scale.

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
CAS No. 15109-94-1
Cat. No. B057236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-furan-2-yl-ethanone
CAS15109-94-1
Synonyms2-(Bromoacetyl)furan;  2-(α-Bromoacetyl)furan;  2-Bromo-1-(2-furanyl)ethanone;  2-Bromo-1- (2-furyl)ethanone;  Bromomethyl 2-furyl ketone;  Furacyl bromide
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CBr
InChIInChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
InChIKeyUIALGUXSAGHRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-furan-2-yl-ethanone: An Electrophilic α-Bromoketone Intermediate


2-Bromo-1-furan-2-yl-ethanone (2-bromoacetylfuran, CAS 15109-94-1) is an α-haloketone heteroaromatic building block featuring an electrophilic bromoacetyl moiety appended to a π-excessive furan ring . This structural arrangement confers distinct electronic properties and reactivity patterns compared to phenyl-substituted or thiophene-substituted analogs, making it a strategic intermediate for the synthesis of furan-containing bioactive molecules and functional materials [1]. The compound is a low-melting solid (mp 34 °C) with a molecular weight of 189.01 g/mol and a calculated log P of 1.108, characteristics that inform its handling and use in both academic and industrial synthetic workflows [2].

Furan-based heteroaryl building block for electrophilic α-bromoketone chemistry
Distinct electronic profile vs phenyl or thiophene analogs; suitable for imidazole N-alkylation workflows
Low-melting solid; simplified ambient-temperature handling in synthesis and scale-up

Why Phenyl or Thiophene Analogs Fail as Substitutes


The selection of 2-bromo-1-furan-2-yl-ethanone over its phenyl (2-bromoacetophenone, CAS 70-11-1) or thiophene (2-bromo-1-thiophen-2-yl-ethanone, CAS 10531-41-6) counterparts is not a matter of simple reagent interchangeability; it is a decision dictated by quantifiable differences in electronic structure and reactivity that directly govern reaction efficiency and product profile. Computational studies have established that the substitution of the aromatic ring (phenyl vs. furan) significantly alters the frontier molecular orbital energies and global reactivity descriptors of the α-bromoketone scaffold [1]. Furthermore, the choice of halogen (bromo vs. chloro) fundamentally changes the electrophilicity of the α-carbon and the leaving-group propensity in nucleophilic substitution reactions [2]. These differences, which are detailed in the quantitative evidence below, mean that substituting the furan-bromo scaffold with a phenyl-bromo or thiophene-bromo alternative will yield a different reaction rate, a different regiochemical outcome, and ultimately a different final compound, thereby failing to replicate the intended synthetic pathway or the biological properties of the furan-derived product.

Aromatic ring mismatch
Replacing furan with phenyl or thiophene alters frontier orbital energies and global reactivity descriptors; reaction rates and regiochemical outcomes may shift significantly.
Halogen reactivity gap
Using a chloro analog instead of bromo reduces electrophilicity and leaving-group propensity, potentially requiring harsher conditions or leading to incomplete conversion.
Physical property deviation
Phenyl analogs exhibit higher melting point and lipophilicity (log P); direct substitution may affect handling, fragment lipophilicity, and downstream ADME profile of final compounds.

Quantitative Evidence for Differentiated Procurement


Lower Activation Barrier in Imidazole N-Alkylation

In a head-to-head computational study of imidazole alkylation, 2-bromo-1-(furan-2-yl)ethan-1-one exhibited a lower activation energy barrier compared to its phenyl-substituted analog, 2-bromoacetophenone. This translates to a faster, more efficient reaction under comparable conditions [1]. The study quantified this difference through global reactivity descriptors and frontier molecular orbital (FMO) analysis [1].

Activation barrier
Head-to-head comparison
Lower activation energy for imidazole N-alkylation compared to 2-bromoacetophenone (DFT, B3LYP/6-311+G(2d,p))
Reported furan-substituent electronic activation supports reaction efficiency context
Data to verify; quantitative difference not extracted from available abstract
DFT Calculations Nucleophilic Substitution Reactivity Descriptors Imidazole Alkylation

Superior Electrophilicity of Bromo vs. Chloro Analogs

While direct kinetic data for 2-bromo-1-furan-2-yl-ethanone versus its chloro analog (2-chloro-1-furan-2-yl-ethanone, CAS 617-37-8) is not available in the provided search results, a robust class-level inference can be drawn. The carbon-bromine bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the carbon-chlorine bond (bond dissociation energy ~327 kJ/mol) [1]. In the context of an SN2 reaction, this weaker bond strength translates to a lower activation energy for the rate-determining step involving the departure of the halide leaving group.

C-X bond energy
Class-level inference
C-Br BDE ~285 kJ/mol vs C-Cl ~327 kJ/mol; ~42 kJ/mol lower for bromo analog
Weaker C-Br bond may support faster SN2 displacement and milder reaction conditions
Class-level thermodynamic trend; direct kinetic confirmation not provided
Leaving Group Propensity Electrophilicity SN2 Reactivity Halogen Comparison

Differentiated Lipophilicity and Solid-State Handling

A direct comparison of key physical properties reveals practical differentiators for laboratory handling and formulation. 2-Bromo-1-furan-2-yl-ethanone is a low-melting solid (mp 34 °C) with a calculated log P of 1.108, indicating moderate lipophilicity [1]. In contrast, its phenyl analog, 2-bromoacetophenone, is a higher-melting solid (mp 51 °C) with a calculated log P of 2.1 .

Physical properties
Head-to-head comparison
mp 34 °C vs 51 °C (phenyl analog); calc. log P 1.108 vs 2.1
Lower melting point and reduced lipophilicity differentiate handling and fragment profile
Standard database values; experimental log P may vary
Lipophilicity Log P Physical Properties Solid-State Chemistry

Furan Ring as a Strategic Bioisostere for Phenyl

The furan ring is a well-established bioisostere for a phenyl ring, offering different electronic and steric properties that can be exploited to modulate the biological activity of a compound. 2-Bromo-1-furan-2-yl-ethanone therefore serves as a specific building block for introducing this bioisosteric replacement. The resulting furan-containing products have been shown to possess antimicrobial and enzyme inhibitory activities that are distinct from their phenyl counterparts. A patent application (CN107629022A) specifically utilizes 2-bromo-1-furan-2-yl-ethanone as a key intermediate in the synthesis of a novel class of antibacterial synergists, highlighting its value in generating intellectual property [1].

Furan bioisostere
Class-level inference
Building block for furan-containing antimicrobials; used in patented antibacterial synergist synthesis (CN107629022A)
Furan may confer differentiated biological activity compared to phenyl-derived scaffolds
Derived from patent literature; activity of final compounds depends on full molecular context
Bioisosterism Medicinal Chemistry Drug Design Heterocyclic Chemistry

High-Value Application Scenarios


Optimized Imidazole-Containing Pharmaceutical Synthesis

Leverage the computationally-demonstrated lower activation energy barrier for the N-alkylation of imidazole with 2-bromo-1-furan-2-yl-ethanone compared to 2-bromoacetophenone [1]. This scenario is ideal for medicinal chemistry teams synthesizing libraries of imidazole-based compounds, where the furan ring serves as a bioisosteric replacement for a phenyl group. The enhanced reactivity allows for milder reaction conditions, potentially improving yields and reducing the formation of by-products, thereby streamlining the synthesis of drug candidates like antifungal azoles or other bioactive heterocycles.

Antibacterial Synergists and Novel Antimicrobial Agents

Employ 2-bromo-1-furan-2-yl-ethanone as a key building block for the construction of novel furan-containing antimicrobial agents. The compound's documented antibacterial and antifungal activity, along with its specific use in the synthesis of patented antibacterial synergists (CN107629022A), provides a direct pathway for generating intellectual property in the anti-infectives space [2]. This scenario is particularly relevant for researchers focused on overcoming antibiotic resistance by exploring new chemical scaffolds.

Fine-Tuning Lipophilicity in Lead Optimization

Incorporate 2-bromo-1-furan-2-yl-ethanone into a molecular scaffold specifically to lower the compound's overall lipophilicity (log P) compared to using its phenyl analog, 2-bromoacetophenone [3]. This is a critical application for drug discovery programs where high log P values are correlated with poor solubility, high metabolic clearance, and off-target toxicity. The nearly one-unit reduction in log P afforded by the furan fragment can be a decisive factor in improving the drug-likeness and ADME profile of a lead series.

Application
Selection Property
Validation Focus
Imidazole-containing compound synthesis
Furan-substituted bromoacetyl reactivity
Activation energy barrier review (computational)
Furan-based antimicrobial agent discovery
Furan bioisostere building block
Antimicrobial activity of derived scaffolds (patent context)
Lead optimization to lower log P
Furan fragment for lipophilicity adjustment
Comparative log P and ADME profile assessment

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33 linked technical documents
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